molecular formula C16H17BrN2O4S B11637641 Ethyl (2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11637641
M. Wt: 413.3 g/mol
InChI Key: VABAKGBSZLGFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound that features a thiazole ring, a brominated phenoxy group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Bromination of Phenol: The bromination of 3-methylphenol is carried out using bromine in the presence of a catalyst such as iron(III) bromide.

    Coupling Reaction: The brominated phenol is then coupled with ethyl 2-bromoacetate in the presence of a base like potassium carbonate to form the phenoxyacetate intermediate.

    Amidation: The phenoxyacetate intermediate undergoes amidation with thiazole-4-carboxamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenoxy group.

    Reduction: Reduction reactions can target the carbonyl groups present in the ester and amide functionalities.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids and sulfoxides.

    Reduction: Products may include alcohols and amines.

    Substitution: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

ETHYL 2-{2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It can be used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The thiazole ring and the brominated phenoxy group are likely to play key roles in these interactions, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-BROMO-2-METHYLPROPIONATE
  • ETHYL 2-(4-BROMOPHENYL)ACETATE
  • ETHYL 4-BROMO-2-METHYLBUTANOATE

Uniqueness

ETHYL 2-{2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE is unique due to its combination of a thiazole ring and a brominated phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H17BrN2O4S

Molecular Weight

413.3 g/mol

IUPAC Name

ethyl 2-[2-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H17BrN2O4S/c1-3-22-15(21)7-11-9-24-16(18-11)19-14(20)8-23-12-4-5-13(17)10(2)6-12/h4-6,9H,3,7-8H2,1-2H3,(H,18,19,20)

InChI Key

VABAKGBSZLGFQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC(=C(C=C2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.